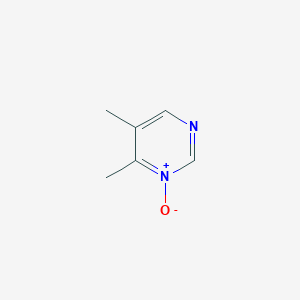
3-Methyl-15-phenylpentadecanoic acid
Vue d'ensemble
Description
3-Methyl-15-phenylpentadecanoic acid is a chemical compound with the molecular formula C22H36O2 and a molecular weight of 332.5 g/mol . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of 3-Methyl-15-phenylpentadecanoic acid consists of 22 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . The monoisotopic mass is 332.271515 Da .Physical And Chemical Properties Analysis
3-Methyl-15-phenylpentadecanoic acid is handled in a well-ventilated place. Suitable protective equipment is worn to prevent the generation of vapor or mist .Applications De Recherche Scientifique
Chemical Industry
“3-Methyl-15-phenylpentadecanoic acid” is a chemical compound that is used in the chemical industry . It is often used as a reagent or intermediate in the synthesis of other chemical compounds .
Pharmaceutical Research
This compound could potentially be used in pharmaceutical research. While there isn’t specific research on “3-Methyl-15-phenylpentadecanoic acid”, related compounds such as pentadecanoic acid (C15:0) have been studied for their broad activities relevant to protecting cardiometabolic, immune, and liver health .
Longevity Research
Pentadecanoic acid (C15:0), a related compound, has been studied for its potential to enhance processes associated with longevity and healthspan . It activates AMPK and inhibits mTOR, both of which are core components of the human longevity pathway .
Nutritional Research
Pentadecanoic acid (C15:0) is an essential odd-chain saturated fatty acid . People with low circulating C15:0 concentrations have a higher risk of having or developing type 2 diabetes, heart disease, nonalcoholic fatty liver disease, and nonalcoholic steatohepatitis, as well as specific types of cancer .
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-15-phenylpentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-20(19-22(23)24)15-11-8-6-4-2-3-5-7-9-12-16-21-17-13-10-14-18-21/h10,13-14,17-18,20H,2-9,11-12,15-16,19H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETJXADZUDOMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922146 | |
| Record name | 3-Methyl-15-phenylpentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-15-phenylpentadecanoic acid | |
CAS RN |
116754-80-4 | |
| Record name | 15-Phenyl-beta-methylpentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116754804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-15-phenylpentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the main objective of studying 3-Methyl-15-phenylpentadecanoic acid in the research paper?
A: The research aimed to investigate the impact of structural modifications on the pharmacokinetic behavior of radioiodinated phenylpentadecanoic acids, including 3-Methyl-15-phenylpentadecanoic acid. Specifically, the researchers wanted to determine if methylation at the β-position (3-Methyl) would affect the compound's uptake in the heart and its metabolism compared to non-methylated counterparts []. You can find the full text of the research here: .
Q2: Did the researchers observe any significant findings regarding the metabolic behavior of 3-Methyl-15-phenylpentadecanoic acid?
A: Interestingly, the study found that contrary to the initial hypothesis, the β-methylation in 3-Methyl-15-phenylpentadecanoic acid did not block its metabolism []. This suggests that the introduction of the methyl group at this specific position does not hinder the metabolic pathways involved in breaking down this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)







![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)



